molecular formula C6H4N2O2 B12361388 Furo[3,2-d]pyrimidin-4(4aH)-one

Furo[3,2-d]pyrimidin-4(4aH)-one

Cat. No.: B12361388
M. Wt: 136.11 g/mol
InChI Key: YRWZAAQCMJJPDP-UHFFFAOYSA-N
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Description

Furo[3,2-d]pyrimidin-4(4aH)-one is a heterocyclic compound that contains both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,2-d]pyrimidin-4(4aH)-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles under Thorpe-Ziegler conditions using ethanol and sodium ethoxide . This method yields the desired furo[3,2-d]pyrimidine system with good efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-d]pyrimidin-4(4aH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrimidine ring.

Scientific Research Applications

Furo[3,2-d]pyrimidin-4(4aH)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furo[3,2-d]pyrimidin-4(4aH)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication or transcription.

Comparison with Similar Compounds

Furo[3,2-d]pyrimidin-4(4aH)-one can be compared with other similar heterocyclic compounds, such as:

This compound is unique due to its specific ring fusion and electronic properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Furo[3,2-d]pyrimidin-4(4aH)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

1. Synthesis and Structure

This compound can be synthesized through various methods, including multicomponent reactions and hybridization strategies that incorporate different substituents to enhance biological activity. The core structure consists of a fused furan and pyrimidine ring, which contributes to its pharmacological properties.

2.1 Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with specific substitutions demonstrated potent cytotoxicity against acute myeloid leukemia (AML) cell lines expressing FLT3 mutations. One notable compound showed an IC50 value of 0.004 µM , indicating high potency against FLT3-ITD expressing cells like MOLM-13 and MV4-11 .

2.2 Enzyme Inhibition

This compound derivatives have been identified as phosphodiesterase type 4 (PDE4) inhibitors, which are relevant in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Structure-activity relationship studies indicated that specific moieties significantly enhance the affinity for PDE4, with certain compounds achieving high enzyme inhibition .

2.3 Antiviral Activity

A series of furo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their antiviral activity against varicella-zoster virus (VZV). One derivative exhibited an EC50 value in the low micromolar range and was found to be more potent than acyclovir against thymidine kinase-deficient strains of VZV, suggesting potential as a therapeutic agent in viral infections .

Case Study 1: FLT3 Inhibition in AML

In a study focused on AML treatment, a novel furo[2,3-d]pyrimidine compound was synthesized that selectively inhibited FLT3 kinase activity. This compound not only suppressed FLT3 phosphorylation but also induced cell cycle arrest in the G1 phase in treated AML cells. The findings underscore the potential of furo[3,2-d]pyrimidin derivatives in targeted cancer therapies .

Case Study 2: PDE4 Inhibition for Respiratory Diseases

Another study synthesized a series of furo[3,2-d]pyrimidine derivatives specifically designed to inhibit PDE4. The most potent derivative showed promising results in reducing inflammation markers in models of asthma and COPD. These findings highlight the therapeutic potential of these compounds in managing chronic respiratory conditions .

4. Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by the nature and position of substituents on the core structure. Key observations include:

  • Substituent Effects : Electron-withdrawing groups at specific positions enhance enzyme binding affinity.
  • Moiety Variations : Introduction of thiadiazole or oxadiazole moieties has been linked to improved anticancer activity.

The following table summarizes key findings from SAR studies:

CompoundSubstituentIC50 (µM)Activity Type
22Unsubstituted terminal phenyl0.004FLT3 Inhibition
494-Methoxy phenyl0.165Anticancer
9bOxadiazole hybrid<10Antiviral

5.

This compound represents a promising scaffold for drug development due to its diverse biological activities, particularly in oncology and respiratory diseases. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological profiles through targeted structural modifications.

Properties

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

4aH-furo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H4N2O2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3,5H

InChI Key

YRWZAAQCMJJPDP-UHFFFAOYSA-N

Canonical SMILES

C1=COC2C1=NC=NC2=O

Origin of Product

United States

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